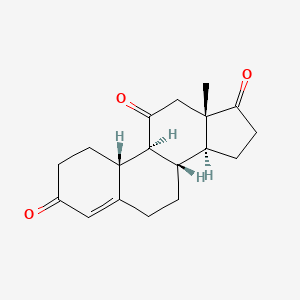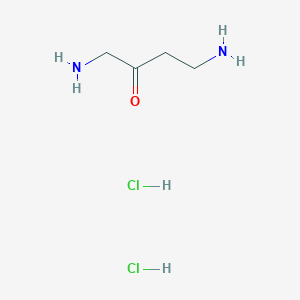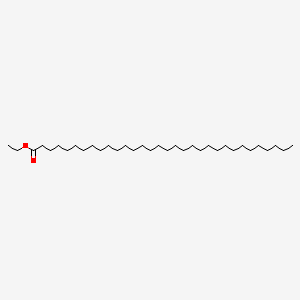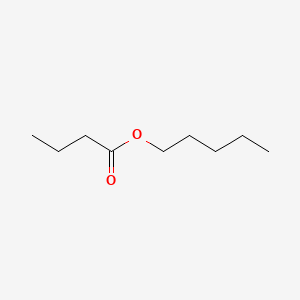
Pentyl butyrate
Overview
Description
Pentyl butyrate (also known as butyric acid pentyl ester) is a colorless liquid with a strong, pungent odor. It is a naturally occurring fatty acid ester found in various plants and animals, including cow milk and butter. It has a wide range of applications in the food and beverage, pharmaceutical, and chemical industries. In the food and beverage industry, it is used as a flavoring agent, while in the pharmaceutical industry, it is used as a solvent and preservative. In the chemical industry, it is used as a plasticizer, lubricant, and solvent.
Scientific Research Applications
Catalytic Synthesis
Pentyl Butyrate can be synthesized using catalytic methods. Dan, C. (2002) described a process where sodium bisulfate is used as a catalyst for synthesizing this compound from n-butyric acid and n-pentanol. This method is noted for its low cost, high efficiency, and ease of use (Dan, 2002).
Extraction in Kinetic Resolution
Montalbán, M. G., et al. (2018) explored the use of ionic liquids for extracting organic compounds, including rac-2-pentanol and rac-2-pentyl butyrate, from n-hexane. This study contributes to understanding the liquid-liquid equilibrium in systems involving this compound (Montalbán et al., 2018).
Epigenetic Regulation and Cancer Research
Rada-Iglesias, Á., et al. (2007) conducted a study on the epigenetic effects of butyrate, a related compound to this compound. They found that butyrate acts as a histone deacetylase inhibitor, affecting gene expression and potentially offering insights into cancer treatment (Rada-Iglesias et al., 2007).
Microbial Conversion
Huang, S., et al. (2020) studied how microbiomes convert methanol into i-butyrate and n-butyrate. This research is relevant for this compound due to the similar pathways involved in the microbial conversion of related compounds (Huang et al., 2020).
Monitoring Adherence to Vaginal Administration of Antiretroviral Microbicide Gels
Morey, T., et al. (2013) investigated the feasibility of using ester taggants, including 2-pentyl butyrate, in a "breath test" to monitor adherence to vaginal gel use. This novel application demonstrates the potential of this compound in medical adherence monitoring (Morey et al., 2013).
Butyrate Metabolism in Cancer Cells
Leschelle, X., et al. (2000) explored the metabolism of butyrate in colon carcinoma cells. Their findings on the metabolic pathways and effects on cell growth provide a basis for understanding the metabolic implications of related compounds like this compound (Leschelle et al., 2000).
Esterification in Vapour Phase
Palani, A., et al. (2007) studied the vapour phase esterification of butyric acid with 1-pentanol over Al-MCM-41 molecular sieves, producing this compound. This research highlights the potential of this compound in industrial chemistry (Palani et al., 2007).
Biochemical Analysis
Biochemical Properties
Pentyl butyrate plays a significant role in various biochemical reactions. It interacts with enzymes such as esterases, which catalyze the hydrolysis of esters into their corresponding alcohols and acids . In the case of this compound, esterases break it down into pentanol and butyric acid. This interaction is crucial for the metabolism and utilization of this compound in biological systems.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, butyrate, a product of this compound hydrolysis, is known to inhibit histone deacetylases (HDACs), leading to changes in gene expression . This inhibition can result in the upregulation of genes involved in cell differentiation and apoptosis, thereby influencing cell function and health .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its hydrolysis product, butyrate. Butyrate acts as an HDAC inhibitor, promoting the acetylation of histones and altering gene expression . This epigenetic modification can lead to the activation of anti-inflammatory genes and the suppression of pro-inflammatory genes, thereby modulating cellular responses . Additionally, butyrate can enhance the production of tight junction proteins, improving intestinal barrier function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by factors such as temperature and pH . Over time, this compound may degrade into its constituent alcohol and acid, which can have different effects on cellular function. Long-term studies have shown that butyrate, derived from this compound, can have sustained anti-inflammatory and gene-modulating effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound and its hydrolysis product, butyrate, can promote gut health and enhance nutrient absorption . At high doses, butyrate may exhibit toxic effects, such as inducing apoptosis in certain cell types . It is essential to determine the optimal dosage to balance the beneficial and adverse effects of this compound.
Metabolic Pathways
This compound is involved in metabolic pathways that include its hydrolysis to pentanol and butyric acid . Butyric acid, in turn, participates in the butyrate metabolism pathway, which is crucial for energy production in colonocytes . Enzymes such as butyryl-CoA transferase play a role in converting butyric acid into butyryl-CoA, a key intermediate in fatty acid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion due to its lipophilic nature . Once hydrolyzed, butyrate can be actively transported into cells via monocarboxylate transporters (MCTs) . This transport mechanism ensures the efficient uptake and utilization of butyrate in target cells, such as colonocytes.
Subcellular Localization
The subcellular localization of this compound and its hydrolysis products can influence their activity and function. Butyrate, for example, is primarily localized in the nucleus, where it exerts its HDAC inhibitory effects . This localization is facilitated by its ability to diffuse across cellular membranes and accumulate in the nuclear compartment.
Properties
IUPAC Name |
pentyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-3-5-6-8-11-9(10)7-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNJLPHOBMVMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Record name | N-AMYL BUTYRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2470 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041604 | |
| Record name | n-Amyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-amyl butyrate appears as a colorless liquid. Less dense than water. May emit acrid fumes and irritating smoke when burned. Used to make plastics., Liquid, colourless to pale yellow liquid | |
| Record name | N-AMYL BUTYRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2470 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butanoic acid, pentyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034162 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | n-Amyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/224/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
185.00 to 187.00 °C. @ 760.00 mm Hg | |
| Record name | Pentyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034162 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
135 °F (NFPA, 2010) | |
| Record name | N-AMYL BUTYRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2470 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
0.06 mg/mL at 20 °C, soluble in alcohol, ether | |
| Record name | Pentyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034162 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | n-Amyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/224/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.863-0.866 | |
| Record name | n-Amyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/224/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
540-18-1 | |
| Record name | N-AMYL BUTYRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2470 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Amyl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=540-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Amyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amyl butyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7935 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, pentyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | n-Amyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q2JP0VD8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pentyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034162 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-73.2 °C | |
| Record name | Pentyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034162 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is pentyl butyrate primarily known for?
A1: this compound is an ester primarily recognized for its characteristic apricot-like odor. It is naturally found in various fruits and is frequently used as a flavoring agent in the food industry. [, , ]
Q2: How is this compound synthesized?
A2: this compound can be synthesized via esterification, a reaction between butyric acid and pentanol. Different catalysts can be employed to facilitate this reaction, including sodium bisulfate [] and immobilized Candida Antarctica lipase B. []
Q3: Are there any analytical techniques to monitor this compound synthesis?
A3: Yes, Gas chromatography plays a crucial role in analyzing the production and composition of this compound. This technique is particularly useful for monitoring the reaction progress and determining the concentrations of reactants and products during synthesis. [, ]
Q4: Can you explain the use of this compound in studying insect behavior?
A4: Research suggests that certain insect species, particularly scavenging flies like Chloropids and Milichiids, are attracted to this compound. This compound, often found in the scent glands of plant bugs (Miridae), acts as a kairomone, signaling a potential food source (injured or dead bugs) for these flies. []
Q5: What are the potential applications of ionic liquids in relation to this compound?
A5: Ionic liquids have shown promise for the selective extraction of organic compounds, including those involved in the kinetic resolution of rac-2-pentanol, a process that can produce this compound. This extraction process could be beneficial in separating desired products from reaction mixtures. []
Q6: Has the behavior of this compound under high pressure been investigated?
A6: Yes, studies have explored the phase behavior of binary mixtures containing carbon dioxide (CO2) and compounds relevant to this compound synthesis, including 2-pentanol, vinyl butyrate, and butyric acid, under high-pressure conditions. []
Q7: Are there alternative compounds with similar applications to this compound?
A7: Yes, other esters like 2-butyl acetate, 2-pentyl acetate, and isopropyl butyrate share similar applications with this compound, particularly as flavoring agents and in insect studies. They may exhibit different levels of volatility and attractiveness depending on the specific application and target organism. [, ]
Q8: What is the molecular formula and weight of this compound?
A8: this compound has the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol. []
Q9: Is there any information available about the dielectric properties of this compound?
A9: Yes, studies have investigated the dielectric properties of this compound, including its dipole moment and relaxation time, to understand its behavior in solution and its molecular configuration. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



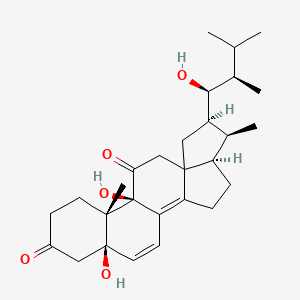
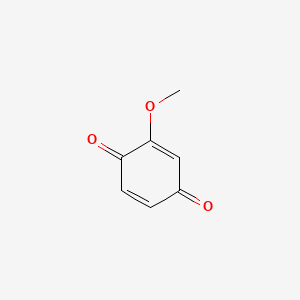
![2-[(6-Amino-3,5-dicyano-2-pyridinyl)thio]acetic acid ethyl ester](/img/structure/B1222998.png)


